Acid green 1
Overview
Description
Acid Green 1 (AG1) is not directly mentioned in the provided papers; however, the term "acid green" appears in the context of a dye used in the synthesis of polyaniline hollow nanotubes (PANI-HNTs) . This dye plays a dual role as a structure-guiding agent and a soft template for the synthesis of PANI-HNTs, as well as a target dye to be removed from aqueous media .
Synthesis Analysis
The synthesis of compounds related to Acid Green 1, such as polyaniline hollow nanotubes, involves green chemistry principles. For instance, the synthesis of adipic acid described in one of the papers uses environmentally benign reagents like hydrogen peroxide and water as a solvent, employing phase-transfer catalysis and catalyst recycling . Although not directly related to Acid Green 1, these principles of green chemistry could be applied to its synthesis to minimize environmental impact.
Molecular Structure Analysis
The molecular structure of Acid Green 1 itself is not analyzed in the provided papers. However, the structure of polyaniline hollow nanotubes synthesized using Acid Green dye as a template was characterized using various techniques such as X-ray diffraction and Fourier transform infrared spectroscopy . These techniques could potentially be used to analyze the molecular structure of Acid Green 1 as well.
Chemical Reactions Analysis
The papers provided do not detail chemical reactions specifically involving Acid Green 1. However, they do discuss reactions involving green chemistry approaches, such as the reaction of a binuclear copper(II) complex with hydrogen peroxide to form a green complex . This indicates that Acid Green 1 or related compounds could potentially participate in similar reactions under green chemistry conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of Acid Green 1 are not directly discussed in the provided papers. However, the adsorption properties of polyaniline hollow nanotubes synthesized using Acid Green dye are extensively studied . The study reveals that the adsorption process is optimized at different pH levels for anionic and cationic dyes, with Acid Green dye being best adsorbed at a pH of 3.0 . This suggests that Acid Green 1 may have specific adsorption properties that could be exploited in water treatment processes.
Scientific Research Applications
1. Green Chemistry and Acid-Base Concepts
The application of green chemistry principles in educational contexts, particularly in relation to acid-base concepts, has been explored in studies like the one by Karpudewan, Roth, and Sinniah (2016). They found that integrating green chemistry into secondary school curriculums enhanced students' understanding of acid-base concepts and improved their argumentation skills (Karpudewan, Roth, & Sinniah, 2016).
2. Solid Acid Catalysts in Green Chemistry
Solid acids are playing a significant role in green chemistry, particularly in manufacturing processes. Clark (2002) noted that these materials, such as micelle-templated silicas, are crucial in catalyzing a range of important organic reactions while providing environmental benefits (Clark, 2002).
3. Heterogeneous Catalysis for Reduced Toxicity
The role of heterogeneous catalysis in reducing toxicity in chemical processes is a key focus in green chemistry research. As described by Rafiee and Eavani (2016), developing heterogeneous analogues of homogeneous soluble catalysts can significantly minimize waste and enhance economic viability (Rafiee & Eavani, 2016).
4. Green Chemistry in Organic Teaching Laboratories
Incorporating green chemistry techniques into teaching laboratories has been gaining attention. Reed and Hutchison (2000) developed a synthesis of adipic acid using green reagents and methods, demonstrating the potential for implementing environmentally friendly practices in educational settings (Reed & Hutchison, 2000).
Future Directions
properties
IUPAC Name |
trisodium;6-hydroxy-5-nitrosonaphthalene-2-sulfonate;iron | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H7NO5S.Fe.3Na/c3*12-9-4-1-6-5-7(17(14,15)16)2-3-8(6)10(9)11-13;;;;/h3*1-5,12H,(H,14,15,16);;;;/q;;;;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBLPLXOYXEXJK-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Fe] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18FeN3Na3O15S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA | |
Record name | Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-.kappa.N)-6-(oxo-.kappa.O)-2-naphthalenesulfonato(2-)]-, sodium (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Trisodium;6-hydroxy-5-nitrosonaphthalene-2-sulfonate;iron | |
CAS RN |
19381-50-1 | |
Record name | Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-.kappa.N)-6-(oxo-.kappa.O)-2-naphthalenesulfonato(2-)]-, sodium (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trisodium tris[5,6-dihydro-5-(hydroxyimino)-6-oxonaphthalene-2-sulphonato(2-)-N5,O6]ferrate(3-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.085 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.